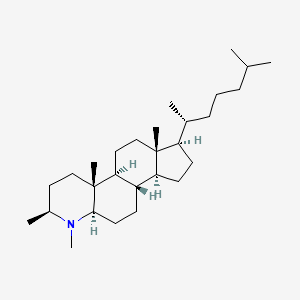

3beta,4-Dimethyl-4-aza-5alpha-cholestane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5089-86-1 |

|---|---|

Molecular Formula |

C28H51N |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

(1R,3aS,3bS,5aR,7S,9aR,9bS,11aR)-6,7,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |

InChI |

InChI=1S/C28H51N/c1-19(2)9-8-10-20(3)23-12-13-24-22-11-14-26-28(6,17-15-21(4)29(26)7)25(22)16-18-27(23,24)5/h19-26H,8-18H2,1-7H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-/m1/s1 |

InChI Key |

GWWAUGFEXKPHIM-OXKYWHGHSA-N |

SMILES |

CC1CCC2(C3CCC4(C(C3CCC2N1C)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2N1C)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CC1CCC2(C3CCC4(C(C3CCC2N1C)CCC4C(C)CCCC(C)C)C)C |

Other CAS No. |

5089-86-1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3beta,4 Dimethyl 4 Aza 5alpha Cholestane

Stereoselective and Regioselective Synthesis Approaches

The construction of the 4-aza-5alpha-cholestane skeleton requires careful consideration of stereochemical and regiochemical outcomes, particularly at the A/B ring junction and the newly formed stereocenters.

Development of Novel Synthetic Pathways

The synthesis of 4-aza-steroids, including analogues of 3beta,4-Dimethyl-4-aza-5alpha-cholestane, has evolved from multi-step, low-yielding processes to more efficient and elegant strategies. Early methods often involved the oxidative cleavage of the steroidal A-ring, followed by the introduction of the nitrogen atom. fiu.edu For instance, ozonolysis or permanganate (B83412) oxidation of a suitable steroidal precursor can yield a seco-acid, which can then be cyclized with an amine to form the desired lactam. researchgate.net

A key intermediate for the synthesis of many 4-aza-steroids is the corresponding 4-aza-3-oxo-androstane-17β-carboxylic acid, which can be synthesized in several steps from commercially available starting materials. researchgate.net The construction of the 4-aza-3-oxo-ring A can be achieved through a one-step simultaneous lactam formation and N-debenzylation under acidic conditions. researchgate.net

Control of Stereochemistry at Key Chirality Centers

The stereochemistry of the 5-alpha configuration is crucial for the biological activity of many aza-steroids. This is typically established from the starting steroidal material, which already possesses the desired trans-fused A/B ring system. Maintaining this stereochemistry throughout the synthetic sequence is paramount. libretexts.org

The introduction of the 3-beta methyl group requires stereoselective methods. One common approach is the catalytic hydrogenation of a corresponding 3-methylene intermediate. The choice of catalyst and reaction conditions can significantly influence the facial selectivity of the reduction, favoring the formation of the desired beta-isomer. Alternatively, stereoselective alkylation of a suitable enolate precursor can be employed.

The stereochemistry at C-3 and C-5 is often controlled through substrate-directed reactions, where the inherent conformation of the steroid nucleus guides the approach of reagents. researchgate.net

Investigation of Aza-Michael Additions and Other Ring-Formation Reactions

Aza-Michael additions have emerged as a powerful tool for the construction of the 4-aza-steroid nucleus. nih.gov This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl system within the steroidal A-ring. The success of this approach depends on the reactivity of the Michael acceptor and the nucleophilicity of the amine.

For the synthesis of this compound, a potential pathway would involve the reaction of a suitable 4-en-3-one steroidal precursor with methylamine. The resulting enamine or enolate intermediate would then need to be stereoselectively protonated or alkylated at C-3 to install the 3-beta methyl group before reductive cyclization to form the final product.

Other ring-forming reactions that have been explored include reductive amination of keto-acids and intramolecular amide bond formation. researchgate.net The choice of method often depends on the availability of starting materials and the desired substitution pattern on the A-ring.

Functionalization and Derivatization Methodologies

The functionalization of the this compound scaffold is essential for exploring structure-activity relationships and for developing tools to study its mechanism of action.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To probe the biological importance of different regions of the molecule, various substituents can be introduced at multiple positions. For example, modifications at C-16 have been shown to be important for tissue-selective androgen receptor modulation. nih.gov The synthesis of a series of 16-substituted-4-azasteroids has been reported, demonstrating the feasibility of introducing a wide range of functional groups at this position. nih.gov

The N-methyl group at position 4 can also be varied. The synthesis of analogues with different N-alkyl or N-aryl substituents can provide insights into the role of this group in receptor binding or enzyme inhibition. nih.gov These modifications are typically achieved by employing different primary amines in the ring-forming step or by N-alkylation of the parent 4-aza-steroid.

The following table summarizes potential functionalization strategies for the this compound scaffold based on known chemistry of related aza-steroids.

| Position of Functionalization | Type of Substituent | Potential Synthetic Method |

| C-16 | Alkyl, Aryl, Heteroaryl | Cross-coupling reactions (e.g., Suzuki, Heck) on a C-16 functionalized precursor |

| C-17 | Amides, Esters | Acylation or esterification of a C-17 carboxylic acid or alcohol precursor |

| N-4 | Various Alkyl or Aryl groups | Use of different primary amines in the synthesis or N-alkylation of the secondary amine |

Synthesis of Labeled Analogues for Mechanistic Investigations

The synthesis of isotopically labeled analogues of this compound is crucial for mechanistic studies, such as metabolic profiling and receptor binding assays. nih.gov Carbon-13 and tritium (B154650) are common isotopes used for this purpose.

Labeling can be achieved through either partial or total synthesis. nih.gov In a partial synthesis approach, a labeled synthon is incorporated into a late-stage intermediate. For example, a ¹³C-labeled methyl group could be introduced at the N-4 position using labeled methyl iodide in an N-alkylation step.

Total synthesis offers greater flexibility for introducing labels at various positions within the steroid nucleus. nih.gov This approach, while more synthetically demanding, can provide multiply labeled compounds for more complex mechanistic studies.

The following table outlines potential labeling strategies for this compound.

| Isotope | Position of Label | Potential Synthetic Method |

| ¹³C | N-4 Methyl | N-alkylation with ¹³C-methyl iodide |

| ¹³C | C-3 | Use of a ¹³C-labeled precursor for the A-ring construction |

| ³H | Various | Catalytic tritium exchange on an unsaturated precursor or reduction with a tritium source |

Green Chemistry Principles in Azacholestane Synthesis

The application of green chemistry principles to the synthesis of aza-steroids like 3β,4-Dimethyl-4-aza-5α-cholestane is driven by the need to reduce the environmental impact of chemical processes. This involves the use of catalytic methods to improve reaction efficiency, the adoption of sustainable solvent systems, and the implementation of strategies for waste reduction.

Catalytic Approaches and Reaction Efficiency

Catalytic methods are at the forefront of green synthetic chemistry, offering pathways to increased reaction efficiency and selectivity while minimizing waste. In the context of 4-azasteroid synthesis, catalytic hydrogenation and N-alkylation are pivotal steps.

Following the formation of the 4-aza-5α-cholestane skeleton, the introduction of the N-methyl group can be accomplished through various catalytic N-methylation strategies. Modern approaches favor the use of greener methylating agents over traditional, more hazardous reagents like methyl iodide or dimethyl sulfate. For instance, methanol (B129727) can serve as a C1 source in the presence of suitable transition metal catalysts, such as those based on ruthenium or iridium, in a process known as "borrowing hydrogen". rsc.orgresearchgate.net This method is highly atom-economical, with water being the only byproduct. Another green alternative is the use of dimethyl carbonate (DMC), a non-toxic and biodegradable reagent, for N-methylation.

The table below summarizes some catalytic approaches relevant to the synthesis of the target compound's core structure and its N-methylation.

| Catalytic Step | Catalyst Example | Substrate Type | Product | Key Advantages |

| Catalytic Hydrogenation | 10% Pd-C | 4-aza-5-pregnene-3,20-dione | 4-aza-pregnane-3,20-dione | High yield, stereoselectivity for 5α-isomer. |

| N-Methylation | Ruthenium complexes | Secondary amines (e.g., 4-azacholestane) | N-methylated amines | Use of green C1 source (methanol), high atom economy. |

| N-Methylation | Zinc acetate/1,10-phenanthroline | Secondary amines | N-methylated amines | Utilizes CO2 as a C1 source, high thermal stability. researchgate.net |

| N-Methylation | Mechanochemical (ball milling) | Secondary amines | N-methylated amines | Solvent-free, rapid reaction times, high yields. nih.govmostwiedzy.pl |

Sustainable Solvent Systems and Waste Reduction

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical synthesis. Traditional syntheses of complex molecules like steroids frequently employ chlorinated or other volatile organic compounds (VOCs), which pose environmental and health risks.

Recent research has focused on replacing these hazardous solvents with more sustainable alternatives. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. nih.gov While the solubility of nonpolar steroids in water can be a challenge, the use of surfactants to create micelles can facilitate reactions in aqueous media. Other green solvent options include supercritical fluids like CO2, ionic liquids, and bio-based solvents such as cyclopentyl methyl ether (CPME) and ethyl lactate. mostwiedzy.plnih.gov

Waste reduction in the synthesis of 3β,4-Dimethyl-4-aza-5α-cholestane can be achieved through several strategies aligned with the principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the "borrowing hydrogen" methodology for N-methylation, are inherently more atom-economical than stoichiometric reactions.

Process Intensification: Utilizing technologies like microwave-assisted synthesis or mechanochemistry (ball milling) can significantly reduce reaction times, energy consumption, and often the need for solvents. nih.govmostwiedzy.plrsc.org

Biodegradable Materials: The use of biodegradable resins in solid-phase synthesis or as scavengers can minimize solid waste.

The following table outlines key green chemistry strategies and their application in azacholestane synthesis.

| Green Chemistry Principle | Strategy | Application in Azacholestane Synthesis |

| Prevention | Use of catalytic reactions | Catalytic hydrogenation and N-methylation to minimize stoichiometric reagents. |

| Atom Economy | "Borrowing Hydrogen" N-methylation | Utilizes methanol as a methyl source, producing only water as a byproduct. rsc.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Replacement of hazardous solvents | Employing water, supercritical CO2, or bio-based solvents in synthetic steps. mostwiedzy.plnih.gov |

| Design for Energy Efficiency | Process intensification | Use of microwave or mechanochemical methods to reduce reaction times and energy input. nih.govmostwiedzy.plrsc.org |

| Use of Renewable Feedstocks | Bio-based reagents and solvents | Potential use of bio-derived alcohols or other starting materials. |

| Reduce Derivatives | Avoidance of protecting groups | Chemoenzymatic strategies can offer high selectivity, reducing the need for protection/deprotection steps. nih.govnih.gov |

| Catalysis | Heterogeneous and recyclable catalysts | Use of supported catalysts (e.g., Pd/C) that can be recovered and reused. |

| Design for Degradation | Use of biodegradable materials | Employing biodegradable resins or auxiliaries where applicable. |

Molecular Interactions and Mechanistic Studies of 3beta,4 Dimethyl 4 Aza 5alpha Cholestane

Receptor Binding and Ligand-Target Interactions

The interaction of a compound with cellular receptors is a critical determinant of its pharmacological profile. For 4-azasteroids, the primary focus of receptor binding studies has been on steroid hormone receptors, particularly the androgen receptor.

Research into the receptor binding affinity of 4-azasteroids has revealed a generally low affinity for the androgen receptor. This characteristic is significant as it distinguishes their mechanism of action from that of direct androgen receptor agonists or antagonists. Studies on various 4-azasteroids have shown that modifications at the 4-position of the steroid nucleus, such as the introduction of a nitrogen atom, tend to decrease binding to the androgen receptor. nih.gov For instance, certain 4-N-methylated aza-steroids exhibit significantly lower affinity for the androgen receptor compared to their non-azasteroid counterparts. nih.govnih.gov This reduced affinity is a desirable trait for compounds intended to inhibit steroid metabolism without directly interfering with androgen receptor signaling. While specific binding data for 3beta,4-Dimethyl-4-aza-5alpha-cholestane to steroid receptors is not extensively available in the reviewed literature, the general structure-activity relationships established for 4-azasteroids suggest that it would also exhibit low affinity for the androgen receptor. nih.gov

Detailed kinetic and thermodynamic studies are essential for a comprehensive understanding of the binding of a ligand to its target. Such studies provide insights into the association and dissociation rates of the ligand-receptor complex, as well as the energetic drivers of the binding event.

Currently, specific binding kinetics and thermodynamics data for the interaction of this compound with any receptor are not available in the public domain. General studies on other 4-azasteroids indicate that their interaction with enzymes like 5-alpha-reductase can be time-dependent, suggesting a multi-step binding process. nih.gov However, without specific experimental data for this compound, a detailed discussion of its binding kinetics and thermodynamics remains speculative.

Enzymatic Inhibition and Activation Mechanisms

The primary mechanism of action for many 4-azasteroids is the inhibition of key enzymes involved in steroid biosynthesis and metabolism.

Steroid 5-alpha-reductase is a critical enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). There are two main isoenzymes, type 1 and type 2. The inhibition of these isoenzymes is a key strategy in the management of conditions such as benign prostatic hyperplasia and androgenetic alopecia.

4-Azasteroids are well-established as potent inhibitors of both type 1 and type 2 5-alpha-reductase. nih.govnih.gov The nitrogen atom at the 4-position of the steroid A-ring is crucial for this inhibitory activity. The mechanism of inhibition for many 4-azasteroids, such as finasteride (B1672673), is understood to be time-dependent and involves the formation of a stable adduct with the enzyme-NADP+ complex. nih.gov While specific IC50 or Ki values for this compound are not readily found in the literature, the inhibitory potential of related 4-azasteroids has been documented. For example, 17beta-N,N-diisopropylcarbamoyl-4-aza-5alpha-androstan-3-one, a potent 4-azasteroid inhibitor, has a Ki value of 12.6 +/- 0.8 nM for 5-alpha-reductase. nih.gov The inhibition by these compounds is competitive with respect to testosterone. nih.gov The structural features of this compound, specifically the 4-aza-5alpha-cholestane core, suggest that it likely acts as an inhibitor of 5-alpha-reductase.

Inhibitory Activity of Selected 4-Azasteroids against Steroid 5-Alpha-Reductase

| Compound | Target Enzyme | Ki (nM) | Type of Inhibition |

| 17beta-N,N-Diethylcarbamoyl-4-aza-5alpha-androstan-3-one | 5-alpha-reductase | 29.2 +/- 1.7 | Competitive with testosterone |

| 17beta-N,N-Diisopropylcarbamoyl-4-aza-5alpha-androstan-3-one | 5-alpha-reductase | 12.6 +/- 0.8 | Competitive with testosterone |

This table presents data for related compounds to illustrate the inhibitory potential of the 4-azasteroid class. Specific data for this compound is not available.

Sterol 24-methyltransferase is an enzyme found in fungi, protozoa, and plants that plays a key role in the biosynthesis of essential sterols, such as ergosterol (B1671047). This enzyme is a target for the development of antifungal and antiparasitic agents because it is absent in mammals.

Some azasteroids have been investigated as inhibitors of sterol 24-methyltransferase. These compounds act as mimics of the sterol substrate and can block the methylation step in the ergosterol biosynthesis pathway. While there is no specific information available in the searched literature regarding the inhibition of sterol 24-methyltransferase by this compound, the general class of azasterols has shown activity against this enzyme.

Understanding the three-dimensional structure of an enzyme-inhibitor complex is invaluable for rational drug design and for elucidating the precise mechanism of inhibition. While a crystal structure of this compound complexed with an enzyme is not available, the structure of human steroid 5-alpha-reductase 2 (SRD5A2) in complex with the 4-azasteroid inhibitor finasteride has been determined. nih.govrcsb.org

This structure reveals that finasteride binds in a largely enclosed cavity within the enzyme's transmembrane domain. nih.gov The inhibitor forms an intermediate adduct with NADPH, termed NADP-dihydrofinasteride, which effectively locks the enzyme in an inactive state. nih.gov This structural insight into the binding of a 4-azasteroid provides a model for how other compounds in this class, including potentially this compound, might interact with and inhibit 5-alpha-reductase. The key interactions involve the steroid backbone and the substituents, which determine the affinity and specificity of the inhibitor.

Cellular Signaling Pathway Modulation

The introduction of a nitrogen atom at the 4-position of the cholestane (B1235564) skeleton, along with methyl substitutions, is expected to confer unique biological activities, primarily through the modulation of key cellular signaling pathways.

While direct studies on this compound are not extensively documented in publicly available research, the activities of structurally similar 4-aza-steroids provide a framework for predicting its likely impact. Aza-steroids are well-documented as inhibitors of crucial enzymes involved in steroid metabolism and signaling.

One of the primary targets for 4-aza-steroids is 5α-reductase , an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme disrupts androgen signaling, a pathway critical in various physiological and pathological processes.

Another potential target, based on the activity of other aza-steroids, is phosphatidylinositol-specific phospholipase C (PI-PLC) . nih.gov Inhibition of PI-PLC can interfere with the phosphoinositide signaling pathway, which is a central cascade regulating cell proliferation, differentiation, and apoptosis. By inhibiting PI-PLC, this compound could theoretically modulate the levels of intracellular second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), thereby affecting downstream protein kinase C (PKC) activation and calcium signaling.

The structural characteristics of this compound, particularly the lipophilic cholestane backbone, would facilitate its interaction with cell membranes and membrane-associated proteins, which is a common feature of cholesterol-based compounds. nih.gov

The modulation of intracellular signaling cascades by this compound would subsequently lead to changes in gene expression and protein regulation.

By inhibiting 5α-reductase, the compound would decrease the intracellular concentration of DHT. This would lead to a reduced activation of the androgen receptor (AR) , a ligand-activated transcription factor. nih.gov Consequently, the expression of androgen-responsive genes, many of which are involved in cell growth and proliferation, would be downregulated.

If the compound also inhibits PI-PLC, it could influence the expression of genes regulated by transcription factors downstream of the PI-PLC pathway, such as NF-κB and AP-1. These transcription factors are pivotal in inflammatory responses, cell survival, and tumorigenesis.

Furthermore, some cholestane derivatives have been shown to act as transcriptional activators of the low-density lipoprotein receptor (LDLR) promoter. nih.govnih.gov While the specific effect of the 4-aza substitution in this context is unknown, it is plausible that this compound could influence cholesterol homeostasis through the regulation of genes involved in cholesterol uptake and metabolism.

Molecular Dynamics and Computational Modeling of Interactions

Computational methods are invaluable for predicting and understanding the molecular interactions of novel compounds like this compound.

Molecular docking studies on related 4-aza-steroids have been performed to predict their binding affinity to various protein targets. mdpi.com For this compound, docking simulations would likely be targeted at the active sites of 5α-reductase and PI-PLC.

The docking of this compound into the active site of 5α-reductase would likely reveal key interactions. The cholestane backbone would occupy the hydrophobic steroid-binding channel of the enzyme. The nitrogen at the 4-position could form hydrogen bonds or other polar interactions with amino acid residues in the active site, contributing to the binding affinity. The dimethyl substitutions might further enhance hydrophobic interactions.

Similarly, docking into the catalytic domain of PI-PLC would elucidate potential binding modes. The lipophilic nature of the compound would favor its insertion into the enzyme's active site, which accommodates the lipid substrate.

Below is a hypothetical data table of predicted binding affinities for this compound with key protein targets, extrapolated from studies on similar aza-steroids.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5α-Reductase Type 2 | -9.5 to -11.0 | Tyr, Asn, Arg, Trp |

| PI-PLC | -8.0 to -9.5 | Leu, Phe, Ser, His |

| Androgen Receptor | -7.5 to -9.0 | Gln, Asn, Trp, Met |

| Human Serum Albumin | -8.0 to -9.0 | Tyr, Lys, Arg, Leu |

This data is predictive and based on computational modeling of structurally related compounds.

The three-dimensional conformation of this compound is critical for its biological activity. Conformational analysis would reveal the most stable spatial arrangement of the molecule. The cholestane ring system is relatively rigid, but the side chain possesses flexibility. nih.gov The A-ring, containing the nitrogen atom, will have a specific chair or boat conformation that influences its interaction with target proteins.

Upon binding to a target protein, the compound may induce conformational changes in the protein, or the protein may select a specific conformer of the ligand. These ligand-induced structural changes are fundamental to the mechanism of action, either activating or inhibiting the protein's function. Molecular dynamics simulations can model these dynamic changes over time, providing insights into the stability of the ligand-protein complex.

The following table summarizes the expected conformational properties of this compound.

| Conformational Parameter | Predicted State/Value |

| A-Ring Conformation | Likely a distorted chair conformation due to the nitrogen atom |

| Side Chain Torsion Angles | Multiple low-energy conformers possible, with the extended form being predominant |

| N-Methyl Group Orientation | Equatorial or axial, influencing steric hindrance |

| Ligand-Induced Fit | Expected to induce minor to moderate changes in the active site loop regions of target proteins |

This data is predictive and based on the conformational analysis of similar cholestane and aza-steroid structures. nih.gov

Preclinical Biological Activity and Efficacy Research

In Vitro Cellular System Studies

In vitro studies are fundamental to understanding a compound's mechanism of action at a cellular level. For a compound like an azasteroid, this would typically involve examining its effects on skin cells, such as sebocytes and keratinocytes, as well as on various pathogenic microorganisms.

Modulation of Cell Proliferation and Differentiation (e.g., Sebocytes)

Research into related azasteroids has shown effects on sebocyte proliferation. For instance, some 5alpha-reductase inhibitors can reduce the proliferation of SZ95 sebocytes stimulated by testosterone (B1683101). This is a key area of interest for conditions like acne, where sebaceous gland hyperactivity is a contributing factor. However, no specific studies demonstrating the effect of 3beta,4-Dimethyl-4-aza-5alpha-cholestane on sebocyte proliferation or differentiation have been identified.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The ability of a compound to induce programmed cell death (apoptosis) or to halt the cell cycle is a critical area of investigation, particularly in oncology and inflammatory diseases. For skin conditions, inducing apoptosis in hyperproliferative sebocytes could be a therapeutic strategy. There is currently no available research detailing whether this compound can induce apoptosis or cause cell cycle arrest in relevant cell lines.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacteria, Fungi, Parasites)

The skin microbiome plays a role in various dermatological conditions. Acne, for example, is associated with the bacterium Propionibacterium acnes (now Cutibacterium acnes). scispace.comresearchgate.net Therefore, the antimicrobial properties of a compound intended for dermatological use are of significant interest. There are no published studies evaluating the direct antimicrobial activity of this compound against bacteria, fungi, or parasites.

Modulation of Lipid Synthesis and Metabolism in Cellular Models

Given the structural similarity of this compound to cholesterol and other sterols, its potential to modulate lipid synthesis and metabolism is a plausible area of investigation. In sebocytes, the synthesis of lipids is a primary function, and its modulation is a key target in acne treatment. Research on other compounds has explored the inhibition of enzymes involved in sebum production. dntb.gov.ua However, specific data on how this compound affects lipid synthesis in cellular models is not available.

In Vivo Animal Model Research

Animal models provide a bridge between in vitro findings and human clinical trials, allowing for the assessment of a compound's efficacy and its effects within a whole biological system.

Evaluation in Disease-Specific Preclinical Models

For a compound with potential applications in dermatology, evaluation in animal models of skin disorders is a crucial step. The hamster ear and flank organ models, for instance, are commonly used to assess the activity of 5alpha-reductase inhibitors on sebaceous glands. dntb.gov.uanih.gov These models allow researchers to observe changes in gland size and sebum production in response to treatment. Despite the existence of these established models, there are no published studies that have evaluated this compound in any disease-specific preclinical models.

Systemic Biological Responses and Efficacy Assessment

There is currently no publicly available research data detailing the systemic biological responses to this compound or assessing its efficacy in preclinical models.

Hormonal Modulation in Non-Mammalian Organisms (e.g., Caenorhabditis elegans)

Specific studies on the hormonal modulation effects of this compound in the nematode Caenorhabditis elegans or other non-mammalian organisms have not been found in the available scientific literature. Research on other azasteroids in nematodes suggests that such compounds can affect growth, development, and reproduction, but these findings cannot be directly attributed to this compound without specific evidence.

Structure Activity Relationship Sar and Rational Design of Azacholestane Analogues

Design Principles for Modifying the Azacholestane Core

The foundational strategy in modifying the azacholestane core is to enhance its interaction with the target enzyme, often 5α-reductase. This is typically achieved by introducing specific chemical groups that can form favorable interactions with the enzyme's active site. The 4-azasteroid structure itself is a key feature, with the lactam in the A-ring thought to mimic an intermediate transition state of the natural substrate. actascientific.com

Key design principles include:

Introduction of Lipophilic Groups: The C-17 position of the steroid nucleus is a frequent site for modification. nih.gov Attaching a lipophilically substituted group at this position can significantly enhance potency by interacting with a largely lipophilic pocket in the enzyme. mdpi.comnih.gov

A-Ring Modifications: Changes to the A-ring, beyond the foundational 4-aza substitution, are critical for modulating activity. nih.gov The introduction of unsaturation, such as a double bond at the C-1 position (a delta 1 analog), has been shown to enhance enzyme inhibitory potency. nih.gov

Systematic Variation of Substituents and Stereochemical Configurations

Systematic variation of substituents at different positions of the 4-aza-5alpha-cholestane ring system has yielded significant insights into the structural requirements for potent enzyme inhibition.

N-4 Position Substitution: The substituent on the nitrogen at position 4 plays a crucial role. While compounds with a hydrogen at this position (4-N-H) are effective 5α-reductase inhibitors, methylation (4-N-CH3) can further enhance this activity. nih.gov However, larger substituents, such as an ethyl group, have been shown to be inactive. nih.gov Interestingly, 4-N-H derivatives exhibit significantly lower affinity for the androgen receptor compared to their 4-N-CH3 counterparts, which is a desirable trait for developing selective inhibitors. nih.gov

C-3 Position: The presence of a 3-oxo group is a common feature in many active 4-azasteroids. nih.gov This functional group is considered important for binding and activity.

Stereochemistry: The stereochemistry of the A/B ring junction is critical. The 5-alpha configuration, as seen in "3beta,4-Dimethyl-4-aza-5alpha-cholestane," is essential for inhibitory activity against 5α-reductase. nih.gov The corresponding 5-beta isomers are reported to be inactive. nih.gov

Other Ring Positions: Methyl substitution at other positions, such as C-7 or C-16, has also been explored to probe the steric tolerance of the enzyme's active site. nih.gov

Below is a table illustrating the impact of N-4 substitution on 5α-reductase inhibition and androgen receptor affinity.

| Compound Class | Relative 5α-Reductase Inhibition | Relative Androgen Receptor Affinity |

| 4-N-H Azasteroids | 20-100% of 4-N-CH3 analogs | At least 40-fold lower than 4-N-CH3 analogs |

| 4-N-CH3 Azasteroids | High | High |

Data derived from studies on various 4-azasteroids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the context of azacholestane analogues, QSAR studies are particularly valuable due to the lack of a high-resolution X-ray crystal structure for the target enzyme, human 5α-reductase. actascientific.com

These models use a set of "descriptors" that quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., atom type electropological state) nih.gov

Structural features: (e.g., carbon type, radial distribution function) nih.gov

Thermodynamic properties: (e.g., molecular linear free energy relation) nih.gov

By developing a mathematical equation that links these descriptors to the inhibitory activity, researchers can predict the potency of novel, unsynthesized compounds. nih.gov For instance, a 2D QSAR model developed for a series of androstane (B1237026) derivatives showed a good correlation (r² = 0.833) with human 5α-reductase inhibitory activity. actascientific.com Such models help in rationalizing the design of new inhibitors with improved efficacy. actascientific.com

De Novo Design Approaches for Enhanced Selectivity and Potency

De novo drug design involves the creation of novel molecular structures from scratch, guided by the properties of the target's binding site. researchgate.net This approach is particularly useful when aiming to create compounds with high selectivity, meaning they interact strongly with the desired target but weakly with other proteins, thereby reducing potential side effects.

Receptor-based pharmacophore modeling is a form of de novo design. researchgate.net By analyzing the binding pocket of a target enzyme (or a closely related homolog), a 3D map of the key interaction points (the pharmacophore) can be generated. This map guides the construction of novel ligands that fit these interaction points. This method holds the potential to identify new chemical scaffolds that can act as potent and selective inhibitors. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of the target enzyme is unknown, ligand-based methods become essential. Pharmacophore modeling can be performed by analyzing a set of known active compounds to identify the common structural features responsible for their biological activity.

For 5α-reductase inhibitors, pharmacophore models have been successfully generated. One such model, developed from a set of 62 compounds, identified a five-feature pharmacophore consisting of one hydrogen bond donor and four hydrophobic features. researchgate.net Another study on 29 ligands proposed a model with two hydrogen-bond acceptors and three hydrophobic groups as being crucial for activity. semanticscholar.org

These models serve as a 3D query to screen large databases of chemical compounds, identifying those that possess the required pharmacophoric features. This virtual screening process can significantly accelerate the discovery of new lead compounds. researchgate.net The insights gained from these models also provide a clear rationale for the structural requirements needed to design more effective and selective inhibitors. benthamdirect.com

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Preclinical Models

No specific data on the absorption and distribution of 3beta,4-Dimethyl-4-aza-5alpha-cholestane in preclinical models has been reported in the available scientific literature.

Biotransformation Pathways and Metabolite Identification (Enzymatic and Non-Enzymatic)

There are no published studies identifying the biotransformation pathways or metabolites of this compound.

Elimination Routes and Clearance Mechanisms in Preclinical Systems

Information regarding the elimination routes and clearance mechanisms for this compound in preclinical systems is not available in the public domain.

Impact of Structural Modifications on Preclinical ADME Profiles

While structure-activity relationship studies have been conducted on various 4-azasteroids, specific research detailing how the 3-beta and 4-dimethyl substitutions on the 4-aza-5alpha-cholestane scaffold impact its ADME (Absorption, Distribution, Metabolism, and Excretion) profile has not been published.

Advanced Analytical and Spectroscopic Characterization of 3beta,4 Dimethyl 4 Aza 5alpha Cholestane and Metabolites

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of 3beta,4-Dimethyl-4-aza-5alpha-cholestane. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. In a study assessing soil contamination, this compound was detected using a UHPLC-Orbitrap-Mass system, a high-resolution mass spectrometry technique. nih.gov The measured mass-to-charge ratio (m/z) was reported as 459.489 at a retention time of 11.58 minutes. nih.gov This precise mass measurement is critical for distinguishing the target compound from other molecules with the same nominal mass.

Metabolite profiling, the identification and quantification of metabolic products, is crucial for understanding the biotransformation of this compound. HRMS, coupled with liquid chromatography, is a powerful technique for this purpose. The high resolving power allows for the separation and detection of metabolites in complex biological matrices. Although specific metabolites of this compound are not detailed in the available literature, studies on other 4-azasteroids have identified common metabolic pathways, including hydroxylation and N-dealkylation. nih.gov

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Compound Name | This compound | nih.gov |

| Measured m/z | 459.489 | nih.gov |

| Retention Time (min) | 11.58 | nih.gov |

| Instrumentation | UHPLC-Orbitrap-Mass | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including the complex stereochemistry of steroidal compounds. While specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, the analysis of related 4-azasteroid and cholestane (B1235564) derivatives provides a clear indication of the expected spectral features. mdpi.comresearchgate.net

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each carbon atom in the structure would give a distinct signal, and the chemical shifts would be indicative of the local electronic environment. For instance, the carbons attached to the nitrogen atom in the A-ring would be expected to resonate at a specific chemical shift range, providing evidence for the 4-aza substitution.

Table 2: Expected NMR Spectroscopic Features for this compound (based on related compounds)

| Feature | Expected Observation | Rationale/Reference |

|---|---|---|

| ¹H NMR | Two distinct singlet signals for the C3- and N4-methyl groups. Complex multiplets for the steroid backbone protons. | Presence of two methyl groups in different chemical environments. Complex spin systems of the steroid nucleus. mdpi.comresearchgate.net |

| ¹³C NMR | Unique signals for each of the carbon atoms in the molecule. Characteristic chemical shifts for carbons adjacent to the nitrogen atom. | Asymmetric nature of the molecule. Electronegative effect of the nitrogen atom. mdpi.comresearchgate.net |

| 2D NMR | COSY correlations between adjacent protons. HSQC correlations between protons and their directly attached carbons. HMBC correlations between protons and carbons separated by 2-3 bonds. | To establish the complete bonding network and confirm the structure. ceon.rs |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the exact spatial arrangement of atoms in the molecule.

While a crystal structure for this compound has not been reported in the scientific literature, X-ray diffraction studies of other cholestane and 4-azasteroid derivatives have been published. ebi.ac.uk These studies reveal the characteristic conformation of the fused ring system. For a 5-alpha-cholestane derivative, the A/B ring junction is trans, leading to a relatively flat, rigid structure. The cyclohexane (B81311) rings (A, B, and C) typically adopt a chair conformation. ebi.ac.uk

A hypothetical crystal structure of this compound would confirm the stereochemistry at all chiral centers, including the orientation of the methyl group at C3 (beta-configuration) and the fusion of the A and B rings (5-alpha configuration). It would also provide detailed information about the conformation of the A-ring containing the nitrogen atom.

Table 3: Expected Crystallographic Parameters for this compound (based on related cholestane structures)

| Parameter | Expected Value/Observation | Rationale/Reference |

|---|---|---|

| Crystal System | Orthorhombic or Monoclinic | Common for steroidal compounds. |

| Space Group | P2₁2₁2₁ or P2₁ | Common for chiral, non-centrosymmetric molecules. |

| A/B Ring Fusion | Trans | Characteristic of the 5-alpha steroid series. ebi.ac.uk |

| Ring Conformations | Chair for rings A, B, and C | The most stable conformation for cyclohexane rings. ebi.ac.uk |

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are essential for the separation, purity assessment, and quantification of this compound and its metabolites in various matrices, including biological fluids. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most commonly employed methods.

LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and semen. For the analysis of 4-azasteroids, reversed-phase HPLC is typically used for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise.

A validated LC-MS/MS method for the analysis of a similar compound, 4,7beta-dimethyl-4-azacholestan-3-one, in human plasma and semen has been reported. nih.gov This method involved liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection by MS/MS. Such a method would be applicable to this compound with appropriate optimization of the chromatographic conditions and MRM transitions.

GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility of many steroidal compounds, derivatization is often required to convert them into more volatile and thermally stable analogues prior to GC analysis. While specific GC-MS methods for this compound are not described in the available literature, the general approach for steroids involves derivatization followed by separation on a capillary GC column and detection by a mass spectrometer.

Table 4: Representative Chromatographic Conditions for the Analysis of 4-Azasteroids

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Chromatographic Column | Reversed-phase (e.g., C18) | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile/water with formic acid | Helium |

| Sample Preparation | Liquid-liquid or solid-phase extraction | Derivatization (e.g., silylation) may be required |

| Detection | Tandem Mass Spectrometry (MRM mode) | Mass Spectrometry (Scan or SIM mode) |

| Application | Quantification in biological fluids | Purity assessment, identification |

Future Research Directions and Unexplored Avenues

Development of Novel Applications in Chemical Biology

The distinct structure of 3beta,4-Dimethyl-4-aza-5alpha-cholestane makes it an ideal candidate for development as a chemical probe to investigate complex biological systems. Future research could focus on synthesizing derivatives of this compound to create tailored molecular tools. For instance, the introduction of photoreactive groups or affinity tags could enable the identification of its currently unknown cellular binding partners.

Furthermore, fluorescently labeled analogs of this compound could be developed for use in high-content screening and cellular imaging studies. These probes would allow for the real-time visualization of the compound's subcellular localization and its impact on cellular architecture and signaling pathways, providing invaluable insights into its mechanism of action.

Integration with Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of the biological effects of this compound, its integration with various "omics" technologies is paramount. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be crucial in elucidating the compound's cellular targets and downstream effects.

Table 1: Proposed Omics-Based Investigations for this compound

| Omics Technology | Research Question | Potential Outcomes |

| Transcriptomics (RNA-Seq) | How does the compound alter gene expression profiles in target cells? | Identification of regulated genes and pathways, providing clues to its mechanism of action. |

| Proteomics (Mass Spectrometry) | Which proteins does the compound directly or indirectly interact with? | Discovery of novel protein targets and signaling networks affected by the compound. |

| Metabolomics (LC-MS/GC-MS) | How does the compound affect cellular metabolism? | Understanding of its impact on metabolic pathways and potential off-target effects. |

| Genomics (CRISPR Screening) | Which genes are essential for the compound's activity? | Identification of genetic determinants of sensitivity or resistance to the compound. |

These integrated analyses will not only reveal the primary targets of this compound but also uncover the broader biological landscape it influences, paving the way for predicting its therapeutic efficacy and potential side effects.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the reality of complex diseases. The steroidal backbone of this compound provides a versatile platform for designing multi-target ligands. It is plausible that this compound, like other steroids, interacts with multiple cellular proteins.

Future research should systematically explore the polypharmacological profile of this compound. This could involve screening the compound against a broad panel of receptors, enzymes, and ion channels. Understanding its multi-target engagement could lead to the development of novel therapeutics with enhanced efficacy for complex multifactorial diseases such as cancer or neurodegenerative disorders.

Theoretical Chemical Studies and Quantum Mechanical Investigations

Computational chemistry offers a powerful lens through which to explore the physicochemical properties and reactive nature of this compound. Quantum mechanical calculations can provide deep insights into its electronic structure, molecular orbitals, and conformational landscape.

Table 2: Potential Theoretical Investigations for this compound

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic properties, reactivity indices, and spectroscopic predictions (NMR, IR). | Understanding of chemical reactivity and guidance for synthetic modifications. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and interactions with biological macromolecules (e.g., enzymes, receptors). | Elucidation of binding modes and the energetic basis of molecular recognition. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction mechanisms involving the compound as a substrate or inhibitor. | Detailed understanding of its role in biological catalysis. |

These theoretical studies will not only complement experimental findings but also guide the rational design of next-generation analogs with improved potency and selectivity.

Collaborative Research Opportunities and Translational Potential

The multifaceted nature of research on this compound necessitates a collaborative approach. Partnerships between synthetic chemists, chemical biologists, computational scientists, and pharmacologists will be essential to fully realize the compound's potential.

Establishing academic-industrial collaborations could accelerate the translational pipeline, moving promising findings from the laboratory to preclinical and, eventually, clinical development. The unique chemical space occupied by this aza-steroid may attract interest from pharmaceutical companies seeking novel scaffolds for drug discovery programs. The journey from a compound of academic interest to a clinically relevant molecule is long, but the foundational research outlined here will be critical in unlocking the translational potential of this compound.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3β,4-Dimethyl-4-aza-5α-cholestane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and a full-body chemical-resistant suit to avoid skin contact. Ensure proper glove removal techniques to prevent contamination .

- Respiratory Protection : Use NIOSH/CEN-approved P95 (US) or P1 (EU) respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .

- Environmental Controls : Prevent drainage contamination and ensure proper waste disposal under local regulations .

Q. How can researchers confirm the structural identity of 3β,4-Dimethyl-4-aza-5α-cholestane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify methyl and aziridine functional groups. Compare chemical shifts with cholestane derivatives (e.g., 5α-cholestane) .

- Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular weight (CHN) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for absolute stereochemical confirmation .

Q. What are the documented physical properties of 3β,4-Dimethyl-4-aza-5α-cholestane, and how should missing data be addressed?

- Methodological Answer :

- Known Data : Melting point (76–78°C) and solid-state stability under recommended storage conditions .

- Gaps : Solubility, vapor pressure, and density data are unavailable. Use computational tools (e.g., COSMO-RS) to predict solubility or perform experimental titrations in polar/non-polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3β,4-Dimethyl-4-aza-5α-cholestane?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Mechanistic Studies : Use isotopic labeling (e.g., ) to track metabolic pathways and identify interference from impurities .

- Cross-Validation : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .

Q. What experimental designs are suitable for studying the stability of 3β,4-Dimethyl-4-aza-5α-cholestane under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Compatibility Studies : Test reactivity with common lab reagents (e.g., acids, bases) to determine storage incompatibilities .

Q. How can spectral data inconsistencies in 3β,4-Dimethyl-4-aza-5α-cholestane characterization be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.